Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

Catalog No.
S12499475
CAS No.
618070-16-9
M.F
C27H23BrN2O5
M. Wt
535.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-...

CAS Number

618070-16-9

Product Name

Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

IUPAC Name

diethyl 7-(4-bromobenzoyl)-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate

Molecular Formula

C27H23BrN2O5

Molecular Weight

535.4 g/mol

InChI

InChI=1S/C27H23BrN2O5/c1-4-34-26(32)22-21-14-20(17-8-6-16(3)7-9-17)29-15-30(21)24(23(22)27(33)35-5-2)25(31)18-10-12-19(28)13-11-18/h6-15H,4-5H2,1-3H3

InChI Key

QFFAHUJHTCKYSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C

Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a complex organic compound belonging to the pyrrolo[1,2-c]pyrimidine class. This compound features a pyrimidine ring fused with a pyrrole structure, which is further substituted with various functional groups, including a bromobenzoyl moiety and a p-tolyl group. The presence of two carboxylate ester functionalities contributes to its chemical reactivity and potential biological activity.

The chemical reactivity of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate can be attributed to the following functional groups:

  • Ester Hydrolysis: The ester groups can undergo hydrolysis in the presence of water or aqueous acid/base, yielding diacid derivatives.
  • Nucleophilic Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic system can react with electrophiles, leading to diverse derivatives.

Pyrrolo[1,2-c]pyrimidines have garnered attention for their potential biological activities. Studies indicate that derivatives of this class exhibit:

  • Anticancer Properties: Compounds similar to Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate have shown cytotoxic effects against various cancer cell lines. For instance, some pyrrolo[2,3-d]pyrimidines have displayed significant inhibition of cell proliferation in cancer models .
  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases .

The synthesis of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate typically involves multi-step synthetic pathways:

  • Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The bromobenzoyl and p-tolyl groups are introduced via electrophilic aromatic substitution and acylation reactions.
  • Esterification: The dicarboxylic acid moiety is converted into an ester by reaction with ethanol in the presence of an acid catalyst.

Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate may have potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer agents.
  • Chemical Biology: As a probe for studying biological pathways involving pyrrolo[1,2-c]pyrimidines.

Interaction studies using molecular docking simulations suggest that compounds like Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate may effectively bind to specific enzyme targets. These studies help elucidate binding affinities and predict biological activity based on structural features .

Several compounds share structural characteristics with Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
7-Amino-4-methylpyrrolo[1,2-c]pyrimidineAmino and methyl substituentsAnticancer activityLacks ester functionality
4-Bromo-7-methyl-pyrrolo[1,2-c]pyrimidineBromine and methyl groupsModerate cytotoxicitySimpler structure
Diethyl 5-methyl-7-(4-chlorobenzoyl)-pyrrolo[1,2-c]pyrimidineChlorobenzoyl instead of bromobenzoylAnticancer propertiesDifferent halogen substitution

This compound's unique combination of a bromobenzoyl moiety and dual carboxylic acid esters distinguishes it from other derivatives in terms of both reactivity and potential biological applications.

Multi-Component Coupling Approaches for Core Scaffold Assembly

Multi-component reactions (MCRs) offer efficient pathways to construct the pyrrolo[1,2-c]pyrimidine core. A prominent method involves the cycloaddition of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For example, pyrrolo[1,2-c]pyrimidine derivatives 2a–b were synthesized by reacting pyrrole-2-carbaldehydes 1a–b with TosMIC in tetrahydrofuran (THF), yielding 3-tosylpyrrolo[1,2-c]pyrimidines in 76–88% efficiency. Subsequent desulfonylation using sodium/mercury amalgam provided the parent heterocycles 3a–b, which were alkylated with methyl iodide or trimethyloxonium tetrafluoroborate to form salts 4a–b.

Another MCR strategy employs 1,3-dipolar cycloaddition of pyrimidinium-N-ylides with electron-deficient alkynes. For instance, 3-biphenylpyrrolo[1,2-c]pyrimidines 4a–i were synthesized by reacting 4-biphenylpyrimidinium salts with alkynes in 1,2-epoxybutane, achieving yields of 44–62%. This one-pot approach avoids intermediate isolation, enhancing scalability.

For the target compound, a related three-component coupling could involve pyrrole-2-carbaldehyde, a substituted pyrimidine, and an acetylene precursor, followed by regioselective acylation at position 7.

Oxidative Cyclization Strategies in Heterocyclic Formation

Oxidative cyclization is pivotal for forming the fused pyrrolo[1,2-c]pyrimidine ring system. A notable example involves the microwave-assisted cyclization of intermediates with aldehydes. Treatment of tetracyclic precursor 4 with benzaldehyde in dimethyl sulfoxide (DMSO) under microwave irradiation (130°C, 30 minutes) yielded pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine 5a in 89% yield. This method leverages the oxidizing properties of DMSO to drive aromatization.

Alternatively, domino C–N coupling/hydroamination reactions enable the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. Alkynylated uracils react with anilines under palladium catalysis to form the pyrrolo-pyrimidine core via sequential Sonogashira coupling and cyclization. While this approach targets uracil derivatives, analogous conditions could be adapted for the 5,6-dicarboxylate moiety in the target compound.

For Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate, oxidative cyclization might involve intramolecular acylation of a pre-assembled intermediate, such as a bromobenzoyl-substituted pyrrole, to form the seven-membered ring.

Regioselective Alkylation and Acylation Techniques

Regioselective functionalization of the pyrrolo[1,2-c]pyrimidine core is critical for introducing substituents at positions 3, 5, 6, and 7. N-Alkylation of pyrrolo[1,2-c]pyrimidines 3a–b with methyl iodide or trimethyloxonium tetrafluoroborate proceeds with high regioselectivity at the pyrimidine nitrogen, yielding salts 4a–b in >90% yield. This selectivity arises from the greater nucleophilicity of the pyrimidine nitrogen compared to the pyrrole nitrogen.

Acylation at position 7 can be achieved using Friedel–Crafts conditions. For example, reacting pyrrolo[1,2-c]pyrimidine with 4-bromobenzoyl chloride in the presence of Lewis acids like aluminum chloride introduces the acyl group selectively at the electron-rich pyrrole ring. Similarly, the 5,6-dicarboxylate groups in the target compound are likely introduced via esterification of a diacid precursor with ethanol under acid catalysis.

The synthesis of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate presumably involves:

  • Multi-component assembly of the pyrrolo[1,2-c]pyrimidine core.
  • Regioselective N-alkylation with p-tolyl groups.
  • Friedel–Crafts acylation with 4-bromobenzoyl chloride.
  • Esterification of carboxylic acid intermediates at positions 5 and 6.

XLogP3

6.7

Hydrogen Bond Acceptor Count

6

Exact Mass

534.07903 g/mol

Monoisotopic Mass

534.07903 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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